4-(Trifluoromethyl)phenylacetyl chloride

Organic Synthesis Reactivity Physical Properties

4-(Trifluoromethyl)phenylacetyl chloride (CAS 74426-51-0), also known as 2-[4-(trifluoromethyl)phenyl]acetyl chloride, is a substituted aromatic acyl chloride. It is characterized by a para-trifluoromethyl group on the phenyl ring and an acetyl chloride side chain, with a molecular weight of 222.59 g/mol.

Molecular Formula C9H6ClF3O
Molecular Weight 222.59 g/mol
CAS No. 74426-51-0
Cat. No. B1316198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenylacetyl chloride
CAS74426-51-0
Molecular FormulaC9H6ClF3O
Molecular Weight222.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)Cl)C(F)(F)F
InChIInChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
InChIKeyMLMKUFMLPHQPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenylacetyl Chloride (CAS 74426-51-0): A Core Building Block for CF₃-Containing Pharmacophores


4-(Trifluoromethyl)phenylacetyl chloride (CAS 74426-51-0), also known as 2-[4-(trifluoromethyl)phenyl]acetyl chloride, is a substituted aromatic acyl chloride. It is characterized by a para-trifluoromethyl group on the phenyl ring and an acetyl chloride side chain, with a molecular weight of 222.59 g/mol [1]. This compound serves as a versatile electrophilic intermediate for introducing the 4-(trifluoromethyl)phenylacetyl moiety into a wide range of organic frameworks. Its standard commercial purity is ≥95%, and it is typically a corrosive liquid requiring careful handling . The presence of the strongly electron-withdrawing CF₃ group significantly modulates the reactivity of the acyl chloride, distinguishing it from non-fluorinated analogs and impacting its use in pharmaceutical and agrochemical synthesis.

Critical Procurement Rationale for 4-(Trifluoromethyl)phenylacetyl Chloride: Why In-Class Alternatives Are Not Interchangeable


Substituting 4-(trifluoromethyl)phenylacetyl chloride with other phenylacetyl chloride derivatives is not a trivial decision and can lead to significant downstream consequences in multi-step synthesis. The para-substitution pattern of the CF₃ group creates a unique electronic environment and dipole moment that differs fundamentally from the ortho-substituted analog . This impacts not only the reaction kinetics of the initial acylation step but also the conformational and electronic properties of the final molecular scaffold, which are critical for biological target engagement and physicochemical parameters like lipophilicity (LogP) [1]. Furthermore, its physical properties, including boiling point and density, are distinct from the unsubstituted phenylacetyl chloride, affecting isolation and purification workflows . Using an alternative without re-optimizing reaction conditions can lead to reduced yields, challenging purifications, or failure to obtain the desired biological profile in the target molecule.

Evidence-Based Selection Guide for 4-(Trifluoromethyl)phenylacetyl Chloride: Quantitative Differentiation Against Key Analogs


Comparative Physicochemical Property Profile for Acylation Reactions

The 4-CF₃ substitution pattern on the phenyl ring significantly alters key physicochemical properties relative to unsubstituted phenylacetyl chloride, which is a common starting material. The target compound exhibits a higher molecular weight (222.59 g/mol) and density (1.4±0.1 g/cm³) compared to the unsubstituted analog (154.59 g/mol, 1.169 g/mL at 25°C) [1]. This is accompanied by a substantial increase in lipophilicity, with a computed XLogP3 of 3.4, a critical parameter for membrane permeability and biological activity [1]. The increased boiling point (230.6±40.0°C) and unique boiling point under reduced pressure (94-97°C/10 mmHg) are direct consequences of the CF₃ group and influence distillation and handling procedures [1].

Organic Synthesis Reactivity Physical Properties

Impact of Regiochemistry: 4-CF₃ vs. 2-CF₃ Substitution on Reactivity

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of reactivity. The 4-CF₃ group (para) exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, significantly increasing the electrophilicity of the acyl chloride carbonyl carbon. Conversely, the 2-CF₃ isomer (ortho) introduces significant steric hindrance adjacent to the reactive site. This structural difference can slow down acylation rates and alter regioselectivity in subsequent reactions compared to the less hindered 4-substituted analog .

Regiochemistry Electrophilicity Synthesis

Cost and Accessibility as a Procurement-Defining Feature

For large-scale synthesis or discovery programs with budget constraints, the procurement value proposition of the target compound is strong. It is offered at a significantly lower price point for a given purity (95%) compared to more complex or chiral analogs like Mosher's acid chloride ((R)-MTPA-Cl), which has a CAS of 39637-99-5 and a purity of ≥99% . For instance, a 1g quantity of the target compound is available for approximately £16-£74 , whereas specialized chiral derivatizing agents command a premium due to their more complex synthesis and stringent quality requirements . The target compound is a common building block, with multiple suppliers ensuring a reliable and cost-effective supply chain.

Procurement Supply Chain Cost Analysis

4-(Trifluoromethyl)phenylacetyl Chloride: Validated Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of 4-CF₃-Phenylacetylated Pharmacophores

The compound is ideal for introducing a 4-trifluoromethylphenylacetyl group into lead molecules in drug discovery. This moiety is a common pharmacophore for modulating lipophilicity (XLogP3 = 3.4) and metabolic stability, as evidenced by its use in synthesizing PPARγ/δ dual agonists and other bioactive molecules . Researchers can reliably use this building block to explore structure-activity relationships (SAR) around this specific scaffold.

Agrochemical Research and Development

In agrochemical discovery, the introduction of a trifluoromethyl group is a well-established strategy for improving the efficacy and environmental profile of herbicides, fungicides, and insecticides. The reactive acyl chloride handle of this compound provides a direct route to amides and esters containing the 4-CF₃-phenyl group, a key motif in many commercial agrochemicals .

Process Chemistry and Scalable Intermediate Synthesis

For process chemists developing scalable routes, the availability of 4-(trifluoromethyl)phenylacetyl chloride in bulk quantities at a cost-effective price point (e.g., 5g for ~£349) makes it a viable intermediate for larger-scale production . Its well-defined physical properties, such as its boiling point of 94-97°C/10 mmHg, facilitate purification by distillation, a critical advantage in process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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